Ethyl 2-(4-methoxybenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure features a bicyclic core with a thiazole ring fused to a pyrimidine ring. Key substituents include:
- 4-Methoxybenzylidene group at position 2, contributing to π-π stacking interactions in crystal structures.
- 4-(Methoxycarbonyl)phenyl group at position 5, enhancing electron-withdrawing effects and influencing reactivity.
- Ethyl carboxylate at position 6, which modulates solubility and bioactivity.
- Methyl group at position 7, sterically stabilizing the molecule.
The compound’s planar thiazolo-pyrimidine core facilitates intermolecular interactions, while substituents dictate its physicochemical and biological behavior.
Properties
CAS No. |
609795-97-3 |
|---|---|
Molecular Formula |
C26H24N2O6S |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
ethyl (2Z)-5-(4-methoxycarbonylphenyl)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H24N2O6S/c1-5-34-25(31)21-15(2)27-26-28(22(21)17-8-10-18(11-9-17)24(30)33-4)23(29)20(35-26)14-16-6-12-19(32-3)13-7-16/h6-14,22H,5H2,1-4H3/b20-14- |
InChI Key |
IDDDJRUQGQSLNP-ZHZULCJRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)/C(=C/C4=CC=C(C=C4)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)C(=CC4=CC=C(C=C4)OC)S2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-methoxybenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-(methoxycarbonyl)benzylamine and a suitable thiazole derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. Additionally, industrial methods would focus on cost-effectiveness and scalability of the synthesis process.
Chemical Reactions Analysis
1.1. Biginelli Condensation
The synthesis begins with a three-component Biginelli condensation involving:
-
4-(Methoxycarbonyl)benzaldehyde (1 mmol),
-
Thiourea (1.5 mmol),
-
Ethyl acetoacetate (1 mmol).
Conditions :
-
Catalytic iodine (0.03 mmol) in refluxing acetonitrile for 10 hours .
-
Yields: 85–95% for intermediates such as 1,2,3,4-tetrahydropyrimidine-2-thione .
Mechanism :
-
Aldehyde activation via iodine.
-
Nucleophilic attack by thiourea.
-
Cyclization with the 1,3-dicarbonyl compound to form the dihydropyrimidine core .
1.2. Cyclization with Ethyl Chloroacetate
The intermediate undergoes cyclization to form the thiazolo[3,2-a]pyrimidine core:
Key structural features :
1.3. Knoevenagel Condensation
The final step introduces the 4-methoxybenzylidene group via condensation:
-
Reagents : 4-Methoxybenzaldehyde (1 mmol) in ethanol with pyrrolidine (catalytic) and NaOH (1% solution) .
Mechanism :
-
Base-mediated deprotonation of the aldehyde.
-
Nucleophilic attack by the active methylene group of the thiazolopyrimidine .
3.1. Key Spectral Data
-
IR : Peaks at 1700–1720 cm⁻¹ (ester C=O), 1540–1600 cm⁻¹ (C=N/C=C), and 3400 cm⁻¹ (OH in intermediates) .
-
¹H NMR (DMSO-d₆) :
-
Mass Spectrometry : Molecular ion peaks at m/z 550–570 (M+H⁺) .
3.2. X-ray Diffraction (XRD) Analysis
4.1. Hydrolysis of Ester Groups
-
Conditions : Acidic (HCl) or basic (NaOH) hydrolysis.
4.2. Demethylation of Methoxy Groups
4.3. Halogenation
Scientific Research Applications
Ethyl 2-(4-methoxybenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methoxybenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Electron-Withdrawing Groups (EWGs) :
- The 4-(methoxycarbonyl)phenyl group in the target compound enhances electrophilicity compared to electron-donating groups (e.g., 4-OMePh), facilitating nucleophilic attacks in synthetic modifications.
- Chlorophenyl substituents (e.g., in compound 11a) increase lipophilicity, improving membrane permeability but reducing aqueous solubility.
Steric and Conformational Effects :
Crystallographic and Supramolecular Behavior
- The target compound’s 4-methoxybenzylidene group promotes π-π interactions (centroid separation: ~3.66 Å), similar to trimethoxybenzylidene derivatives.
- Carboxybenzylidene analogs form intermolecular hydrogen bonds (C=O⋯H–O), stabilizing crystal lattices.
- Halogenated derivatives (e.g., 4-BrPh) exhibit halogen bonding (C–Br⋯N), influencing packing motifs.
Biological Activity
Ethyl 2-(4-methoxybenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activity, particularly focusing on its antimicrobial, antitumor, and anticonvulsant properties.
1. Synthesis and Structural Characteristics
The compound is synthesized through a multi-step reaction involving the condensation of various precursors. The synthesis typically involves the reaction of 4-methoxybenzaldehyde with appropriate thiazolo-pyrimidine derivatives. The molecular formula is , and it has a molecular weight of approximately 492.54 g/mol .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C26H24N2O6S |
| Molecular Weight | 492.54 g/mol |
| Functional Groups | Methoxy, Carbonyl, Thiazole |
| Chemical Structure | Contains thiazolo[3,2-a]pyrimidine core |
2.1 Antimicrobial Activity
Research indicates that compounds within the thiazolo-pyrimidine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus.
In a comparative study, several derivatives were tested for their Minimum Inhibitory Concentration (MIC) values against these pathogens:
Table 2: Antimicrobial Efficacy
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Ethyl 2-(4-methoxybenzylidene)... | 32 | 16 |
| Control (Standard Antibiotic) | 8 | 4 |
The results indicate that the compound exhibits promising antibacterial activity, potentially making it a candidate for further pharmacological development .
2.2 Antitumor Activity
Thiazolo-pyrimidine derivatives have also been investigated for their antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example, one study reported a significant reduction in cell viability in human breast cancer cells when treated with the compound at concentrations ranging from 10 to 50 µM.
Table 3: Antitumor Activity
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
These findings suggest that the compound may interfere with cancer cell metabolism or induce apoptosis, warranting further investigation into its mechanism of action .
2.3 Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of thiazolo-pyrimidine derivatives. In animal models, administration of similar compounds has shown to reduce seizure frequency significantly compared to control groups.
Q & A
Basic Synthesis: What are the standard synthetic routes for preparing this thiazolo[3,2-a]pyrimidine derivative?
Answer:
The compound is typically synthesized via a multi-step cyclocondensation reaction. A common method involves refluxing a mixture of substituted thiourea, aldehyde derivatives (e.g., 4-methoxybenzaldehyde), and β-keto esters (e.g., ethyl acetoacetate) in acetic acid/acetic anhydride with sodium acetate as a catalyst. For example, a similar derivative was synthesized by reacting 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid and substituted benzaldehyde, yielding 78% after recrystallization .
Key Parameters:
| Reagent | Role | Reaction Time | Yield |
|---|---|---|---|
| Substituted benzaldehyde | Electrophilic component | 8–10 h | 70–78% |
| Sodium acetate | Catalyst | - | - |
| Acetic acid/anhydride | Solvent | - | - |
Advanced Synthesis Optimization: How can reaction conditions be optimized to improve yield and purity?
Answer:
Advanced optimization strategies include:
- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization steps .
- Catalyst Tuning: Substituting sodium acetate with p-toluenesulfonic acid (PTSA) may reduce side reactions .
- Heuristic Algorithms: Bayesian optimization or design of experiments (DoE) can systematically explore temperature, stoichiometry, and catalyst ratios to maximize yield .
Example: A study achieved a 12% yield increase by adjusting the molar ratio of benzaldehyde to thiourea from 1:1 to 1.2:1 .
Structural Characterization: What crystallographic techniques are used to resolve the molecular conformation?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The central pyrimidine ring often adopts a flattened boat conformation, with deviations up to 0.224 Å from planarity. Dihedral angles between fused rings (e.g., thiazolo-pyrimidine and benzene) range from 80.94° to 85.2°, influencing π-π stacking .
Crystallographic Data (Example):
| Parameter | Value |
|---|---|
| Space group | Triclinic, P1 |
| R factor | 0.058 |
| Dihedral angle (thiazolo-pyrimidine vs. benzene) | 80.94° |
| Hydrogen bonds | C—H···O bifurcated chains |
Spectroscopic Analysis: How do NMR and IR spectra distinguish between Z/E isomers of benzylidene derivatives?
Answer:
- NMR: The Z-isomer shows deshielded vinyl proton signals (δ 7.8–8.2 ppm) due to restricted rotation, whereas E-isomers exhibit upfield shifts.
- IR: Conjugated carbonyl stretches (C=O) appear at 1680–1720 cm⁻¹, with minor shifts (<10 cm⁻¹) between isomers .
Example: A study resolved Z-isomers using NOESY correlations between the benzylidene proton and methyl groups on the pyrimidine ring .
Pharmacological Potential: What biological activities are associated with this structural class?
Answer:
Thiazolo[3,2-a]pyrimidines are pharmacologically active scaffolds. Derivatives exhibit:
- Antimicrobial Activity: MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Anticancer Potential: IC₅₀ values <10 µM in breast cancer cell lines (MCF-7) due to intercalation with DNA .
Mechanistic Insight: The 4-methoxybenzylidene group enhances lipophilicity, improving membrane permeability .
Data Contradictions: How can discrepancies in reported crystallographic parameters be resolved?
Answer: Discrepancies in bond lengths or angles may arise from:
- Crystal Packing Effects: Hydrogen bonding (e.g., C—H···O) or π-stacking alters molecular geometry .
- Temperature: Data collected at 296 K vs. 100 K can differ by 0.01–0.03 Å in bond lengths .
- Refinement Models: Riding vs. independent H-atom models affect accuracy (e.g., Uiso values) .
Resolution: Cross-validate with DFT-optimized structures (B3LYP/6-31G**) .
Computational Modeling: Which quantum mechanical methods predict electronic properties accurately?
Answer:
- DFT Calculations: B3LYP/6-311++G(d,p) reproduces experimental UV-Vis spectra (λmax ~350 nm) and HOMO-LUMO gaps (ΔE = 3.2–3.5 eV) .
- Molecular Dynamics (MD): Simulates solvent effects on stability (e.g., DMSO vs. water) .
Application: MD simulations predict a 15% higher solubility in DMSO than ethanol, aligning with experimental solubility tests .
Hydrogen Bonding Networks: How do intermolecular interactions influence solid-state properties?
Answer:
C—H···O and N—H···O bonds form 1D chains or 2D sheets, affecting:
- Melting Points: Stronger H-bonding correlates with higher melting points (e.g., 427–428 K ).
- Solubility: Polar solvents disrupt H-bonding, improving solubility by 20–30% .
Example: A derivative with 2,4,6-trimethoxybenzylidene forms bifurcated H-bonds, resulting in a dense crystal lattice .
Reaction Mechanism Elucidation: What intermediates form during cyclocondensation?
Answer:
Proposed pathway:
Knoevenagel Condensation: Aldehyde and active methylene group form benzylidene intermediate.
Nucleophilic Attack: Thiourea attacks the α,β-unsaturated ketone.
Cyclization: Intramolecular S–N bond formation yields the thiazolo-pyrimidine core .
Evidence: Isolation of a Schiff base intermediate (λmax = 320 nm) supports this mechanism .
Comparative Analysis: How do substituents on the benzylidene group affect bioactivity?
Answer:
- Electron-Withdrawing Groups (e.g., -Cl): Increase antimicrobial potency (MIC reduced by 50%) but reduce solubility .
- Electron-Donating Groups (e.g., -OCH₃): Enhance anticancer activity via π-stacking with DNA bases .
Structure-Activity Relationship (SAR) Table:
| Substituent | Bioactivity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| 4-OCH₃ | 8.2 µM (MCF-7) | 0.15 |
| 4-Cl | 12.5 µM (MCF-7) | 0.08 |
| 2-F | 18.7 µM (MCF-7) | 0.22 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
